molecular formula C10H13NO3 B12075992 N-Ethyl-4-hydroxy-2-methoxybenzamide

N-Ethyl-4-hydroxy-2-methoxybenzamide

Cat. No.: B12075992
M. Wt: 195.21 g/mol
InChI Key: LEUMYXJFQTYNBZ-UHFFFAOYSA-N
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Description

Contextualization within Benzamide (B126) Derivatives Research

N-Ethyl-4-hydroxy-2-methoxybenzamide is a member of the benzamide class of organic compounds, which are characterized by a benzene (B151609) ring attached to an amide functional group. The specific substitutions on the benzene ring and the amide nitrogen are crucial in determining the molecule's chemical properties and potential biological activity. In this case, the compound features a hydroxyl group at the 4-position, a methoxy (B1213986) group at the 2-position, and an ethyl group on the amide nitrogen.

The benzamide scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in compounds with known biological activity. mdpi.com Benzamide derivatives have been investigated for a wide array of therapeutic applications, including as antipsychotics, antiemetics, and more recently, as inhibitors of various enzymes. rsc.orgresearchgate.net The specific arrangement of the hydroxyl, methoxy, and ethyl groups on this compound provides a unique electronic and steric profile that can influence its interactions with biological targets.

Historical Perspective on Related Scaffold Exploration in Research

The exploration of benzamide-containing scaffolds in research has a rich history. Early investigations into benzamide derivatives led to the discovery of drugs with significant impact on medicine. Over the decades, the versatility of the benzamide core has allowed for extensive structure-activity relationship (SAR) studies. These studies have systematically explored the impact of different substituents on the benzene ring and the amide group, leading to the optimization of potency and selectivity for various biological targets. For instance, modifications of the benzamide scaffold have been crucial in the development of inhibitors for enzymes such as histone deacetylases (HDACs) and poly (ADP-ribose) polymerase (PARP). nih.govvulcanchem.com This historical success of the benzamide scaffold provides a strong rationale for the continued investigation of novel derivatives like this compound.

Overview of Potential Research Areas and Significance

While extensive biological studies specifically on this compound are not widely available in public literature, its structural features suggest several potential areas for research. The presence of a hydroxyl group allows for hydrogen bonding, a key interaction in many enzyme active sites. The methoxy group can influence the compound's metabolic stability and electronic properties. nih.gov

Given that structurally related benzamide compounds have shown activity as inhibitors of enzymes like TNF-alpha converting enzyme (TACE), it is plausible that this compound could be explored as a starting point for the design of new enzyme inhibitors. google.comevitachem.com Its relatively simple structure also makes it a valuable tool compound or an intermediate in the synthesis of more complex molecules with potential therapeutic applications. Further research would be necessary to fully elucidate the specific biological activities and significance of this particular compound.

Detailed Research Findings

Publicly available research focusing specifically on the biological activities of this compound is limited. The compound is primarily documented in chemical supplier catalogs and databases, where its synthesis and basic chemical properties are described.

The synthesis of this compound typically involves the amidation of 4-hydroxy-2-methoxybenzoic acid with ethylamine (B1201723). This reaction can be facilitated by coupling agents to form the amide bond.

Detailed crystallographic data for this compound has been reported, revealing a monoclinic crystal system. The crystal structure is stabilized by intermolecular hydrogen bonds.

Below is a table summarizing the known chemical and physical properties of this compound.

PropertyValue
Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name This compound
Appearance Typically a white crystalline solid
Solubility Soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758), with limited solubility in water.
Stability Generally stable under standard laboratory conditions.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

N-ethyl-4-hydroxy-2-methoxybenzamide

InChI

InChI=1S/C10H13NO3/c1-3-11-10(13)8-5-4-7(12)6-9(8)14-2/h4-6,12H,3H2,1-2H3,(H,11,13)

InChI Key

LEUMYXJFQTYNBZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)O)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Ethyl 4 Hydroxy 2 Methoxybenzamide

Established Synthetic Routes to N-Ethyl-4-hydroxy-2-methoxybenzamide

The synthesis of this compound is primarily achieved through the formation of an amide bond between a carboxylic acid precursor and ethylamine (B1201723). This transformation can be accomplished via several established strategies.

Multi-step Organic Synthesis Strategies

The most common and direct route to this compound involves the coupling of 4-hydroxy-2-methoxybenzoic acid with ethylamine. This process typically involves the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. One common method is the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by ethylamine to form the desired amide and a dicyclohexylurea byproduct. nih.gov

Alternatively, the carboxylic acid can be converted to a more reactive acyl halide, typically an acyl chloride, by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-hydroxy-2-methoxybenzoyl chloride is then reacted with ethylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct, to yield this compound.

A more elaborate, though less direct, multi-step synthesis could commence from a substituted benzaldehyde (B42025), such as 4-hydroxy-2-methoxybenzaldehyde. This would require an initial oxidation of the aldehyde group to a carboxylic acid, which can be achieved using various oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). Following the oxidation, the resulting 4-hydroxy-2-methoxybenzoic acid would then undergo the amidation reaction with ethylamine as described above. While longer, this approach might be advantageous if the corresponding benzaldehyde is a more readily available or cost-effective starting material.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the amide bond formation is highly dependent on the reaction conditions. The choice of coupling reagent, solvent, temperature, and base can significantly impact the yield and purity of the final product. nih.govnih.gov For the synthesis of this compound, a variety of coupling reagents can be employed, each with its own advantages and disadvantages in terms of reactivity, cost, and ease of byproduct removal. sigmaaldrich.com

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

Coupling Reagent Additive Typical Solvent Temperature Key Features
DCC (Dicyclohexylcarbodiimide) HOBt (Hydroxybenzotriazole) CH₂Cl₂, DMF Room Temp. Cost-effective, but byproduct can be difficult to remove. nih.gov
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) HOBt or HOAt CH₂Cl₂, DMF, MeCN Room Temp. Water-soluble byproduct is easily removed by aqueous workup. nih.govreddit.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) DIPEA (N,N-Diisopropylethylamine) DMF, MeCN Room Temp. Highly efficient for hindered substrates, but more expensive. sigmaaldrich.comreddit.com
T3P (Propylphosphonic Anhydride) Pyridine, Et₃N EtOAc, THF Room Temp. to 50°C Broad substrate scope and clean reaction profile.

The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is common in conjunction with carbodiimide (B86325) coupling reagents. reddit.com These additives can suppress side reactions and reduce the risk of racemization if chiral centers are present. The choice of solvent is also critical; polar aprotic solvents like dichloromethane (B109758) (CH₂Cl₂), dimethylformamide (DMF), and acetonitrile (B52724) (MeCN) are frequently used to ensure the solubility of the reactants. nih.govchemicalbook.com Temperature control is important to balance the reaction rate with the potential for side reactions, with many amide couplings proceeding efficiently at room temperature.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign methods for amide synthesis. rsc.org These approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. For the synthesis of this compound, several green chemistry strategies could be implemented.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. mdpi.comnih.gov The direct heating of the reaction mixture can lead to significantly shorter reaction times and often improved yields compared to conventional heating methods. nih.govresearchgate.net The synthesis of this compound could potentially be carried out under solvent-free conditions or in a green solvent like ethanol (B145695) using microwave irradiation. chemicalbook.com

Biocatalysis offers another sustainable alternative, employing enzymes to catalyze the amidation reaction with high selectivity and under mild conditions. rsc.orgresearchgate.netyoutube.com Lipases are a class of enzymes that have been shown to catalyze amide bond formation. A potential biocatalytic route to this compound could involve the use of an immobilized lipase (B570770) in a suitable solvent system. Flow chemistry is another green technology that enables continuous production with improved safety, efficiency, and scalability. mdpi.comnih.gov A flow process for the synthesis of this compound could involve pumping the starting materials through a reactor packed with an immobilized coupling agent or catalyst.

Table 2: Comparison of Conventional and Green Synthetic Methods

Method Energy Source Solvent Catalyst Key Advantages
Conventional Heating Oil bath, heating mantle Often chlorinated solvents (e.g., CH₂Cl₂) Chemical coupling agents Well-established procedures.
Microwave Synthesis Microwave irradiation Minimal or no solvent Often catalyst-free or with solid catalysts Rapid reaction times, improved yields. nih.govnih.gov
Ultrasound-assisted Synthesis Ultrasonic bath Green solvents (e.g., water, ethanol) Often catalyst-free Enhanced reaction rates, milder conditions.
Biocatalysis Ambient temperature Aqueous or organic media Enzymes (e.g., lipases) High selectivity, mild conditions, biodegradable catalysts. rsc.orgresearchgate.net

Chemo- and Regioselective Functionalization Strategies

The functionalization of the this compound scaffold is crucial for exploring its chemical space and understanding its structure-activity relationships. This requires precise control over the chemo- and regioselectivity of the reactions.

Introduction of Substituents for Structure-Activity Relationship Studies

The introduction of various substituents onto the aromatic ring of this compound can provide valuable insights for structure-activity relationship (SAR) studies. nih.govnih.govnanobioletters.com The existing hydroxyl and methoxy (B1213986) groups are both activating, ortho-, para-directing groups for electrophilic aromatic substitution. However, their directing effects can be either cooperative or competitive depending on the position of substitution.

Table 3: Directing Effects of Substituents on the Benzene (B151609) Ring

Position Activating/Deactivating Directing Effect
C2-OCH₃ Activating Ortho, Para

For electrophilic substitution reactions such as halogenation or nitration, the incoming electrophile will preferentially attack the positions most activated by the existing groups. In the case of this compound, the C3 and C5 positions are ortho to the hydroxyl group, and the C3 and C5 positions are also meta and ortho to the methoxy group, respectively. The C6 position is meta to the hydroxyl group and ortho to the methoxy group. Due to the strong activating and directing effect of the hydroxyl group, electrophilic substitution is most likely to occur at the C3 and C5 positions. Achieving regioselectivity between these two positions can be challenging and may require the use of protecting groups or specific reaction conditions. For instance, regioselective halogenation of similar phenolic compounds has been achieved using N-halosuccinimides in solvents like hexafluoroisopropanol (HFIP), which can enhance regioselectivity. organic-chemistry.org

Synthesis of Isotopic Analogs for Mechanistic Investigations

Isotopically labeled analogs of this compound are invaluable tools for mechanistic studies, allowing for the elucidation of reaction pathways and metabolic fates. The synthesis of such analogs involves the incorporation of stable or radioactive isotopes at specific positions within the molecule.

For instance, a ¹⁴C or ¹³C label can be introduced into the ethyl group by utilizing commercially available ¹⁴C- or ¹³C-labeled ethylamine in the final amidation step. This would provide a labeled compound suitable for tracing the molecule in biological systems or for use in nuclear magnetic resonance (NMR) studies.

Deuterium (B1214612) labeling can be achieved through various methods. princeton.eduresearchgate.net The ethyl group can be deuterated by using deuterated ethylamine. Introducing deuterium onto the aromatic ring is more complex and typically involves H-D exchange reactions. This can be achieved by treating the molecule with a deuterium source, such as D₂O, in the presence of an acid or base catalyst. However, controlling the regioselectivity of this exchange can be difficult. A more controlled approach would be to synthesize the aromatic core with deuterium already incorporated at a specific position. For example, starting with a deuterated precursor to 4-hydroxy-2-methoxybenzoic acid would allow for the synthesis of a specifically deuterated analog.

Table 4: List of Chemical Compounds

Compound Name
This compound
4-hydroxy-2-methoxybenzoic acid
Ethylamine
Dicyclohexylcarbodiimide (DCC)
Thionyl chloride (SOCl₂)
Oxalyl chloride
4-hydroxy-2-methoxybenzaldehyde
Potassium permanganate (KMnO₄)
Jones reagent
1-hydroxybenzotriazole (HOBt)
1-hydroxy-7-azabenzotriazole (HOAt)
Dichloromethane (CH₂Cl₂)
Dimethylformamide (DMF)
Acetonitrile (MeCN)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
N,N-Diisopropylethylamine (DIPEA)
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
Propylphosphonic Anhydride (T3P)
Carbonyldiimidazole (CDI)
Ethanol
N-halosuccinimides
Hexafluoroisopropanol (HFIP)
¹⁴C-labeled ethylamine
¹³C-labeled ethylamine
Deuterated ethylamine

Synthesis of Conformationally Restricted Analogs

The synthesis of conformationally restricted analogs of this compound is a key strategy to enhance receptor affinity and selectivity by reducing the conformational flexibility of the molecule. This is often achieved by incorporating the pharmacophoric elements into a more rigid cyclic framework. Methodologies such as intramolecular cyclization and ring-closing metathesis are pivotal in constructing these constrained structures.

One approach to creating such analogs involves the intramolecular cyclization of suitably functionalized benzamide (B126) precursors. For instance, rhodium(III)-catalyzed C–H/N–H activation and oxidative cycloaddition of benzamides with alkynes can yield isoquinolones, which are rigid, bicyclic structures incorporating the benzamide moiety. nih.gov While not explicitly demonstrated for this compound, this method is tolerant of various substituents on the arene, suggesting its potential applicability. nih.gov The general mechanism involves the formation of a rhodacycle intermediate via C-H activation at the ortho position to the amide, followed by alkyne insertion and reductive elimination to furnish the cyclized product. nih.gov

Another strategy involves the intramolecular cyclization of N-allylbenzamides. Visible-light-induced radical cyclization of N-allylbenzamides with CF3SO2Na has been shown to produce trifluoromethylated dihydroisoquinolinones in good to excellent yields. researchgate.net This reaction proceeds under mild, aqueous conditions at room temperature, making it an environmentally benign approach. researchgate.net Furthermore, catalyst-free intramolecular oxidative cyclization of N-allylbenzamides can lead to the formation of 2,5-disubstituted oxazoles. nih.gov These methods, while requiring an N-allyl substituent instead of an N-ethyl group, highlight the potential for forming heterocyclic rings fused to or incorporating the benzamide core.

The table below summarizes some intramolecular cyclization strategies that could be adapted for the synthesis of conformationally restricted analogs of this compound.

Cyclization StrategyReactantsProduct TypeKey Features
Rhodium-Catalyzed Oxidative CycloadditionBenzamide, AlkyneIsoquinoloneUtilizes Rh(III) catalysts and Cu(II) oxidants; proceeds via C-H/N-H activation. nih.gov
Visible-Light-Induced Radical CyclizationN-Allylbenzamide, CF3SO2NaDihydroisoquinolinoneMetal-free, occurs in water at room temperature. researchgate.net
Catalyst-Free Oxidative CyclizationN-Allylbenzamide2,5-Disubstituted Oxazole (B20620)Proceeds without a catalyst under temperate conditions. nih.gov

Emerging Synthetic Technologies Applied to Benzamide Scaffolds

The synthesis of benzamide derivatives, including this compound, is continually evolving with the advent of new technologies that offer greater efficiency, selectivity, and sustainability compared to traditional methods. These emerging technologies include C-H activation/annulation, photoredox catalysis, and electrosynthesis.

C-H Activation/Annulation:

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the construction of complex molecules from simple precursors in a more atom- and step-economical manner. This approach allows for the direct functionalization of otherwise inert C-H bonds. For benzamide scaffolds, this strategy has been particularly effective in the synthesis of fused heterocyclic systems.

Ruthenium(II)-catalyzed redox-neutral [4+1] annulation of benzamides with propargyl alcohols provides access to N-substituted quaternary isoindolinones. nih.gov This reaction is notable for its use of propargyl alcohols as one-carbon units and proceeds under mild conditions without the need for an external metal oxidant. nih.gov Similarly, cobalt-catalyzed C–H activation/annulation of benzamides with fluoroalkylated alkynes yields 3- and 4-fluoroalkylated isoquinolinones. researchgate.net This method demonstrates the versatility of C-H activation in incorporating fluorine-containing moieties, which are of significant interest in medicinal chemistry. researchgate.net

The following table provides an overview of selected C-H activation/annulation reactions applied to benzamide scaffolds.

Catalyst SystemReactantsProduct TypeKey Features
Ruthenium(II)Benzamide, Propargyl AlcoholN-Substituted Quaternary IsoindolinoneRedox-neutral [4+1] annulation. nih.gov
Cobalt(II)/AgNO₃Benzamide, Fluoroalkylated AlkyneFluoroalkylated IsoquinolinoneProceeds smoothly with a variety of benzamides. researchgate.net
Ruthenium(II)/AgSbF₆/Cu(OAc)₂N-Substituted Benzamide, Allylic Alcohol3-Substituted IsoindolinoneInvolves a five-membered ruthenacycle intermediate. rsc.org

Photoredox Catalysis:

Visible-light photoredox catalysis has gained prominence as a mild and sustainable method for forging chemical bonds. This technology utilizes light energy to initiate single-electron transfer processes, enabling a wide range of chemical transformations under ambient conditions. In the context of benzamide synthesis, photoredox catalysis has been employed for C-N bond formation and the synthesis of heterocyclic structures.

A visible-light-mediated method for the C-N coupling of amides with alcohols has been developed using eosin (B541160) Y as an organocatalyst. researchgate.net This approach allows for the synthesis of N-monoalkylated products from readily available starting materials. Furthermore, the photocatalytic intramolecular cyclization of N-allylbenzamides has been demonstrated to yield various heterocyclic compounds, as mentioned in the previous section. researchgate.net These reactions often exhibit high functional group tolerance and can be performed in environmentally friendly solvents like water. researchgate.net

Electrosynthesis:

Electrosynthesis represents a green and powerful alternative to traditional chemical synthesis, utilizing electricity to drive redox reactions. This method obviates the need for stoichiometric chemical oxidants or reductants, thereby minimizing waste generation. The application of electrosynthesis to benzamide chemistry is a growing area of research.

An electrochemically driven oxidative 5-exo-dig radical cyclization of N-propargylbenzamides with alcohols has been reported to produce oxazole ketals. google.com This metal-free and oxidant-free method proceeds under mild conditions in an undivided cell and demonstrates broad substrate scope. google.com While this specific example involves an N-propargyl group, the underlying principles of electrochemical activation of amides could potentially be extended to other benzamide derivatives for the construction of novel molecular architectures.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Quantitative Analysis in Research Matrices

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For N-Ethyl-4-hydroxy-2-methoxybenzamide, a combination of one-dimensional and multidimensional NMR experiments would provide a complete picture of its constitution and conformation.

To definitively assign the proton (¹H) and carbon (¹³C) signals of this compound, a suite of two-dimensional (2D) NMR experiments is indispensable.

Correlation Spectroscopy (COSY): This experiment would reveal the connectivity between protons that are coupled to each other, typically over two to three bonds. For instance, it would show a correlation between the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the N-ethyl group, and also between the adjacent aromatic protons on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates the chemical shifts of protons directly attached to carbon atoms. It would allow for the unambiguous assignment of each carbon atom in the molecule by linking it to its corresponding proton(s). For example, the carbon of the methoxy (B1213986) group (-OCH₃) would be correlated with its three protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional conformation and stereochemistry. For example, a NOESY spectrum could reveal spatial proximity between the protons of the N-ethyl group and the aromatic proton at position 3, or between the methoxy protons and the aromatic proton at position 3, which would help define the preferred orientation of the amide and methoxy groups relative to the aromatic ring.

The following table illustrates the expected ¹H and ¹³C NMR chemical shifts for this compound based on the analysis of similar substituted benzamides. journals.co.zarsc.org Actual experimental values would need to be determined from the spectra of the compound itself.

Atom/Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~168-172
Aromatic C1-~115-120
Aromatic C2-~155-160
Aromatic C3~6.3-6.5~100-105
Aromatic C4-~160-165
Aromatic C5~6.3-6.5~105-110
Aromatic C6~7.8-8.0~130-135
Methoxy (-OCH₃)~3.8-4.0~55-60
N-CH₂~3.2-3.4 (quartet)~35-40
N-CH₂-CH₃~1.1-1.3 (triplet)~14-16
Amide (N-H)~8.0-8.5 (broad)-
Hydroxyl (O-H)~9.0-10.0 (broad)-

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of molecules in the solid phase. It is particularly valuable for studying polymorphism, where a compound can exist in multiple crystal forms with different physical properties. While specific polymorphic studies on this compound are not publicly documented, ssNMR would be the ideal tool for such an investigation. By analyzing the ¹³C and ¹⁵N chemical shifts and relaxation times, one could differentiate between polymorphs, identify the number of unique molecules in the asymmetric unit of the crystal, and probe intermolecular interactions like hydrogen bonding. acs.org

Mass Spectrometry (MS) for Fragment Analysis and Reaction Monitoring

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₀H₁₃NO₃), the expected exact mass would be calculated and compared to the measured value to confirm its molecular formula with high confidence. This is a standard and critical step in the characterization of any newly synthesized or isolated compound.

Property Value
Molecular FormulaC₁₀H₁₃NO₃
Monoisotopic Mass195.08954 Da
Nominal Mass195 Da

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion of this compound), its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" that can be used for structural confirmation. Based on the structure of this compound, characteristic fragmentation pathways can be predicted. nist.govresearchgate.net

A likely primary fragmentation event would be the cleavage of the amide bond, leading to the formation of the 4-hydroxy-2-methoxybenzoyl cation. Other expected fragmentations would involve the loss of the ethyl group from the nitrogen atom or the loss of a methyl radical from the methoxy group. The table below outlines some plausible fragment ions that would be observed in an MS/MS experiment.

Predicted Fragment Ion (m/z) Proposed Structure/Loss
166[M - C₂H₅]⁺ (Loss of ethyl group)
151[4-hydroxy-2-methoxybenzoyl cation]⁺
123[151 - CO]⁺ (Loss of carbon monoxide)

X-ray Crystallography for Three-Dimensional Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. acs.org While some commercial suppliers indicate that crystallographic data for this compound exists, the detailed structural parameters are not available in public databases. vulcanchem.compublish.csiro.au

An X-ray crystallographic analysis of this compound would provide precise information on:

Bond lengths and angles: Confirming the covalent structure of the molecule.

Conformation: Determining the torsion angles, such as the orientation of the amide group relative to the phenyl ring.

Intermolecular interactions: Revealing the hydrogen-bonding network in the crystal lattice, particularly involving the phenolic hydroxyl group and the amide N-H and carbonyl oxygen. These interactions are crucial for understanding the packing of the molecules in the solid state.

This information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Single Crystal X-ray Diffraction of this compound

As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, analysis of structurally similar compounds allows for a hypothetical representation of the type of data that would be obtained. For instance, studies on related benzamide (B126) derivatives reveal key structural features that would be expected in this compound, such as the planarity of the benzene ring and the specific geometry of the amide group. The crystal structure would likely be stabilized by a network of intermolecular hydrogen bonds involving the hydroxyl (-OH) and amide (N-H) groups.

Table 1: Illustrative Crystallographic Data for a Benzamide Derivative This table presents typical data obtained from a single-crystal X-ray diffraction experiment on a molecule structurally related to this compound. The data is for illustrative purposes only.

ParameterIllustrative Value
Chemical FormulaC₁₀H₁₃NO₃
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)~9.9
b (Å)~11.9
c (Å)~14.9
β (°)~104.0
Volume (ų)~1711
Z (molecules/unit cell)4
Key Hydrogen BondsO-H···O, N-H···O

Co-crystallization with Biological Targets for Interaction Insights

Co-crystallization is a powerful extension of X-ray crystallography used to visualize how a small molecule, such as this compound, interacts with its biological target, typically a protein or enzyme. By obtaining a crystal of the molecule-protein complex, researchers can map the precise binding interactions—including hydrogen bonds, hydrophobic interactions, and electrostatic contacts—at an atomic level. This information is invaluable for rational drug design and for understanding the compound's mechanism of action.

Currently, there are no published studies detailing the co-crystallization of this compound with a specific biological target. Should this compound be identified as an inhibitor of a particular enzyme, co-crystallization studies would be a critical next step. The insights gained would reveal the binding orientation of the compound in the active site and highlight which functional groups (the hydroxyl, methoxy, or ethylamide moieties) are key for binding affinity and selectivity. This knowledge would guide the synthesis of more potent and specific analogs.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Polymorphism Research

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. FT-IR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

While specific FT-IR and Raman spectra for this compound are not available in the literature, data from analogous compounds like 4-ethyl-N-(2'-hydroxy-5'-nitrophenyl)benzamide can provide insight into the expected spectral features. vulcanchem.comvulcanchem.com The key functional groups of this compound would produce distinct peaks, allowing for structural confirmation.

Furthermore, these techniques are highly sensitive to the molecular environment, making them excellent tools for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties and may exhibit distinct peaks or shifts in their FT-IR and Raman spectra due to variations in intermolecular interactions like hydrogen bonding in the crystal lattice.

Table 2: Expected Vibrational Frequencies for this compound Based on characteristic frequencies for functional groups and data from similar compounds. vulcanchem.comvulcanchem.com

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Method
Hydroxyl (-OH)O-H Stretch (H-bonded)3400 - 3200 (broad)FT-IR
Amide (N-H)N-H Stretch~3300FT-IR
Aromatic Ring (C-H)C-H Stretch3100 - 3000FT-IR, Raman
Ethyl Group (C-H)C-H Stretch (aliphatic)2980 - 2850FT-IR, Raman
Amide I (C=O)C=O Stretch~1640FT-IR, Raman
Amide IIN-H Bend + C-N Stretch~1550FT-IR
Aromatic RingC=C Stretch1600 - 1450FT-IR, Raman
Methoxy Group (C-O)C-O Stretch (asymmetric)~1250FT-IR

Chromatographic Methods for Purity Assessment and Isolation in Research Settings

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Retention

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile compounds and for their isolation in research quantities. Developing a robust HPLC method for this compound would typically involve a reversed-phase approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

Method development would begin with a "scouting" gradient run, often using acetonitrile (B52724) and water, to determine the approximate elution conditions. The gradient, mobile phase composition (including pH modifiers like formic or trifluoroacetic acid to ensure sharp peak shapes), flow rate, and column temperature are then optimized to achieve good resolution between the main compound peak and any impurities. Detection is commonly performed using a UV-Vis or Diode-Array Detector (DAD), with the detection wavelength set to a λ-max of the compound for maximum sensitivity.

Table 3: Hypothetical HPLC Method Parameters for Purity Analysis

ParameterTypical Setting
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient10% to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection WavelengthUV at ~254 nm or ~290 nm
Injection Volume10 µL
Expected Retention Time~8-10 minutes

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While HPLC is ideal for the main compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis of this compound. These could include residual solvents (e.g., acetone, ethyl acetate, or dimethylformamide) or byproducts from coupling reagents used in amide bond formation.

In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, which fragments them and provides a mass spectrum that acts as a molecular fingerprint, allowing for definitive identification. The development of a GC-MS method would involve selecting an appropriate column and optimizing the oven temperature program to ensure separation of all potential volatile analytes.

Chiral Chromatography for Enantiomeric Purity Analysis

Chiral chromatography is a specialized form of chromatography used to separate stereoisomers, specifically enantiomers. Enantiomers are non-superimposable mirror images of each other that arise from the presence of one or more chiral centers in a molecule (typically a carbon atom bonded to four different groups).

An analysis of the molecular structure of this compound reveals that it is an achiral molecule. There are no stereocenters present in the compound. Every carbon atom in the structure is bonded to at least two identical atoms (hydrogens) or is part of a double bond system (the benzene ring and carbonyl group), meaning none satisfy the requirement for chirality. Consequently, this compound does not exist as enantiomers, and therefore, chiral chromatography is not an applicable or necessary analytical technique for this compound.

Computational Chemistry and in Silico Approaches for N Ethyl 4 Hydroxy 2 Methoxybenzamide

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the interaction between a ligand and its protein target.

Ligand-Protein Interaction Profiling

To understand the potential biological activity of N-Ethyl-4-hydroxy-2-methoxybenzamide, molecular docking simulations would be performed against a panel of proposed biological targets. The selection of these targets would be guided by the known activities of structurally analogous compounds. For instance, benzamide (B126) derivatives have shown affinity for a variety of enzymes and receptors.

The interaction profiling would involve a detailed analysis of the binding mode of this compound within the active site of a target protein. This includes identifying key intermolecular interactions such as:

Hydrogen Bonds: The hydroxyl and amide groups of the compound are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The ethyl group and the benzene (B151609) ring can engage in hydrophobic interactions with nonpolar residues of the protein.

Pi-Pi Stacking: The aromatic ring of the compound can interact with aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket.

A hypothetical interaction profile based on its structural motifs is presented in the table below.

Interaction TypePotential Interacting Group on LigandPotential Interacting Residues on Target
Hydrogen Bond Donor4-hydroxyl group, N-H of amideAsp, Glu, Ser, Thr, Main-chain carbonyl
Hydrogen Bond AcceptorCarbonyl oxygen of amide, 2-methoxy groupLys, Arg, His, Asn, Gln, Ser, Thr
HydrophobicEthyl group, Benzene ringAla, Val, Leu, Ile, Met, Phe, Trp, Pro
Pi-Pi StackingBenzene ringPhe, Tyr, Trp

Binding Affinity Predictions and Scoring Functions

Scoring functions are mathematical methods used to approximate the binding affinity between a ligand and a protein. A lower binding energy value typically indicates a more stable ligand-protein complex. Various scoring functions would be employed to estimate the binding affinity of this compound to its potential targets.

The predicted binding affinities would be compared to those of known inhibitors or native ligands of the target proteins to gauge the potential potency of the compound. The results would be tabulated to provide a clear comparison across different targets and scoring functions.

Proposed TargetScoring FunctionPredicted Binding Affinity (kcal/mol)
Target AAutoDock VinaData not available
Target AGOLD ScoreData not available
Target BAutoDock VinaData not available
Target BGOLD ScoreData not available

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-target complex over time.

Ligand-Target Complex Dynamics and Water Mediated Interactions

MD simulations of the this compound-protein complex would be performed to assess its stability. The simulation would track the atomic movements over a period of nanoseconds, providing information on the flexibility of the ligand and the protein upon binding. Key analyses would include the root-mean-square deviation (RMSD) to evaluate the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) Studies

Free energy perturbation (FEP) and thermodynamic integration (TI) are rigorous computational methods used to calculate the relative binding free energies of a series of ligands to a target protein. These methods provide a more accurate prediction of binding affinity compared to docking scores.

Should a promising biological target be identified through initial docking and MD simulations, FEP or TI studies could be employed to virtually screen a series of analogs of this compound to identify modifications that could enhance binding affinity.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations provide a detailed understanding of the electronic properties of a molecule, which are crucial for its reactivity and interactions.

Density Functional Theory (DFT) is a popular QM method that would be used to calculate various electronic properties of this compound. These properties include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for understanding non-covalent interactions.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important indicators of a molecule's chemical reactivity and stability.

Atomic Charges: Calculating the partial charges on each atom can help in understanding the electrostatic interactions with a protein target.

A summary of hypothetical QM-calculated properties is provided below.

PropertyCalculated Value
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
Dipole MomentData not available

Density Functional Theory (DFT) for Molecular Orbital Analysis

A thorough review of scientific literature reveals a notable absence of specific studies applying Density Functional Theory (DFT) to analyze the molecular orbitals of this compound. While research on other benzamide derivatives utilizing DFT is available, dedicated computational research on this particular molecule is not present in the surveyed academic databases.

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in chemistry and materials science for calculating properties like molecular energies, shapes, and vibrational frequencies. A key application of DFT in drug discovery and molecular analysis is the examination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity and stability. mdpi.com A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive. mdpi.com

In the context of a molecule like this compound, a DFT analysis would typically involve:

Geometry Optimization: Calculating the most stable three-dimensional conformation of the molecule.

Frequency Calculations: Confirming that the optimized structure is a true energy minimum on the potential energy surface.

Molecular Orbital Analysis: Determining the energies and spatial distributions of the HOMO, LUMO, and other molecular orbitals.

This analysis would yield valuable data on the molecule's electronic characteristics and potential sites for electrophilic and nucleophilic attack. For instance, studies on other benzamides have used DFT to understand how different functional groups influence the electronic properties and reactivity of the entire molecule. rsc.org

Table 1: Illustrative Data from DFT Analysis on Benzamide Derivatives While no specific data exists for this compound, the following table illustrates the typical parameters obtained from a DFT analysis of related compounds.

ParameterDescriptionTypical Information Yielded
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates electron-donating capability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates electron-accepting capability.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to chemical reactivity and stability.
Dipole Moment A measure of the polarity of the molecule.Influences solubility and intermolecular interactions.
Mulliken Atomic Charges Distribution of electron charge among the atoms.Helps identify reactive sites within the molecule.

Transition State Elucidation in Biotransformation Pathways

Comprehensive searches of chemical and biological literature did not yield any studies focused on the elucidation of transition states in the biotransformation pathways of this compound. The metabolism of this specific compound, particularly the computational modeling of its metabolic reactions, appears to be an uninvestigated area of research.

Biotransformation is the process by which a substance is chemically altered in the body, typically by enzymatic action, to facilitate its elimination. Common biotransformation reactions for a molecule like this compound could include hydrolysis of the amide bond, hydroxylation, or demethylation.

Elucidating the transition state is fundamental to understanding the kinetics and mechanism of a chemical reaction. A transition state is a high-energy, transient configuration of a molecule as it transforms from a reactant to a product. Computational methods, particularly DFT, are instrumental in locating and characterizing these transition states. youtube.com By calculating the energy barrier of the transition state (the activation energy), researchers can predict the rate of a reaction. rsc.orgnih.gov

For the biotransformation of this compound, a key reaction to study would be the enzymatic hydrolysis of the amide bond. Theoretical studies on the hydrolysis of other amides have used DFT to:

Model the reaction mechanism, often involving the nucleophilic attack of a water molecule or a catalytic residue from an enzyme. nih.gov

Calculate the geometries and energies of the reactants, transition states, and products. nih.govblogspot.com

Determine the free energy barrier for the reaction, which indicates how quickly the biotransformation is likely to occur. nih.gov

Q & A

Q. What experimental controls ensure reproducibility in synthesizing and testing this compound?

  • Methodological Answer :
  • Batch-to-Batch Consistency : Standardize starting material purity (≥95% by HPLC) and reaction monitoring (TLC/HPLC) .
  • Blind Testing : Use third-party labs to validate biological activity data, minimizing operator bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.